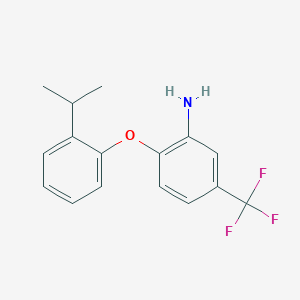

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Description

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine derivative characterized by:

- Aniline core: A benzene ring with an amino (-NH₂) group at position 1.

- Ortho-substituted phenoxy group: A phenoxy moiety (oxygen-linked phenyl group) at position 2, bearing an isopropyl (-CH(CH₃)₂) substituent on its phenyl ring.

- Meta-substituted trifluoromethyl group: A -CF₃ group at position 5 (meta to the amino group).

The compound’s structure combines steric bulk (isopropylphenoxy) and electron-withdrawing effects (trifluoromethyl), making it relevant for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions or nucleophilic substitutions under controlled conditions .

Propriétés

IUPAC Name |

2-(2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-14(12)21-15-8-7-11(9-13(15)20)16(17,18)19/h3-10H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASAJMVMGQJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-isopropylphenol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Applications De Recherche Scientifique

2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Effects

Ortho-Substituted Trifluoromethylanilines

- 2-(Trifluoromethyl)aniline derivatives (e.g., 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)aniline ):

- 2-Fluoro-5-(trifluoromethyl)aniline : Smaller substituent (F vs. phenoxy) reduces steric hindrance but maintains electron-withdrawing effects. Lower molecular weight (179.11 g/mol) improves solubility but may reduce target binding specificity.

Meta/Para-Substituted Trifluoromethylanilines

Substituent Group Effects

Phenoxy vs. Alkoxy Substituents

Trifluoromethyl vs. Other Electron-Withdrawing Groups

Table 1: Key Properties of Selected Compounds

Q & A

Q. What are the common synthetic routes for 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline?

Answer: The synthesis typically involves multi-step reactions starting with 5-(trifluoromethyl)aniline derivatives. Key steps include:

- Nucleophilic aromatic substitution : Reacting 5-(trifluoromethyl)-2-chloroaniline with 2-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .

- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between boronic esters and halogenated intermediates, as seen in analogous trifluoromethyl-aniline syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization for high purity (>95%) .

Q. Key Table: Synthesis Optimization Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ (DMF, 80°C) | 65–75 | |

| Catalyst | Pd(PPh₃)₄ (toluene/EtOH, 110°C) | 85–90 | |

| Purification | Silica gel (ethyl acetate/hexane) | 98% purity |

Q. How is 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline characterized?

Answer: Characterization employs spectroscopic and chromatographic techniques :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and isopropyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 324.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>98%) .

Q. What solvents and reaction conditions optimize its stability during storage?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- Solubility : Stable in DMSO, chloroform, and methanol; avoid aqueous buffers (hydrolysis risk) .

Advanced Research Questions

Q. How to design experiments to study its interaction with biological targets (e.g., enzymes)?

Answer:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .

- Enzyme inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates .

- Structural analysis : Co-crystallization with target proteins (e.g., cytochrome P450 isoforms) for X-ray diffraction .

Methodological Note : Use orthogonal assays (e.g., fluorescence polarization + SPR) to validate binding specificity .

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

- Solvent effects : DMSO concentrations >1% may denature proteins; use vehicle controls .

- Metabolic instability : Assess half-life in liver microsomes to rule out rapid degradation .

- Assay interference : Test for autofluorescence or quenching in high-throughput screens .

Q. Example Workflow :

Repeat assays in triplicate under standardized conditions.

Validate with orthogonal techniques (e.g., SPR vs. ITC).

Perform metabolite profiling (LC-MS) to detect degradation .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to model substituent effects on reaction barriers .

- Molecular docking : Simulate interactions with catalytic residues (e.g., in enzymes) using AutoDock Vina .

- SAR analysis : Compare with analogs (e.g., bromophenoxy or methoxy derivatives) to identify electronic contributions .

Q. Table: Substituent Effects on Reactivity

| Substituent | Hammett σ Value | Reaction Rate (k, s⁻¹) | Source |

|---|---|---|---|

| -OCH₃ | –0.27 | 0.45 | |

| -Br | +0.23 | 0.12 | |

| -CF₃ | +0.54 | 0.08 |

Q. How to optimize its synthetic yield for scale-up in academic labs?

Answer:

- Catalyst screening : Test Pd/C vs. Pd(PPh₃)₄ for cost-effectiveness .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h .

- Flow chemistry : Continuous processing minimizes intermediate degradation .

Case Study : A Pd-catalyzed coupling achieved 92% yield in 3h using microwave irradiation (120°C, DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.